Y-c[D-Pen-(3,5-diI)Tyr-GSFC]KR-NH2
Description
Y-c[D-Pen-(3,5-diI)Tyr-GSFC]KR-NH2 is a cyclized peptide characterized by a disulfide bridge formed via D-penicillamine (D-Pen), a non-natural amino acid with a thiol-containing side chain. The peptide features 3,5-diiodotyrosine (3,5-diI-Tyr), which introduces steric bulk and electronic effects due to halogenation. This compound is hypothesized to interact with biological targets such as opioid or melanocortin receptors, leveraging its cyclic structure and halogenated aromatic residues for enhanced binding affinity and metabolic stability .
Properties
Molecular Formula |
C52H72I2N14O12S2 |
|---|---|
Molecular Weight |
1403.2 g/mol |
IUPAC Name |
(4S,7R,10S,16S,19S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-19-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-16-[(4-hydroxy-3,5-diiodophenyl)methyl]-10-(hydroxymethyl)-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C52H72I2N14O12S2/c1-52(2)42(68-44(74)33(56)21-28-13-15-30(70)16-14-28)50(80)66-36(23-29-19-31(53)41(72)32(54)20-29)45(75)61-24-40(71)62-38(25-69)48(78)65-37(22-27-9-4-3-5-10-27)47(77)67-39(26-81-82-52)49(79)64-35(11-6-7-17-55)46(76)63-34(43(57)73)12-8-18-60-51(58)59/h3-5,9-10,13-16,19-20,33-39,42,69-70,72H,6-8,11-12,17-18,21-26,55-56H2,1-2H3,(H2,57,73)(H,61,75)(H,62,71)(H,63,76)(H,64,79)(H,65,78)(H,66,80)(H,67,77)(H,68,74)(H4,58,59,60)/t33-,34-,35-,36-,37+,38-,39+,42-/m0/s1 |
InChI Key |
ZHARLIJAVUCVJG-YLYTWGDESA-N |
Isomeric SMILES |
CC1([C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](CSS1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)CC2=CC=CC=C2)CO)CC3=CC(=C(C(=C3)I)O)I)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)C |
Canonical SMILES |
CC1(C(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N)CC2=CC=CC=C2)CO)CC3=CC(=C(C(=C3)I)O)I)NC(=O)C(CC4=CC=C(C=C4)O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Y-c[D-Pen-(3,5-diI)Tyr-GSFC]KR-NH2 involves a series of peptide coupling reactions. The process typically starts with the solid-phase synthesis of the linear peptide sequence, followed by cyclization to form the cyclic structure. The iodination of tyrosine residues is achieved through electrophilic substitution reactions using iodine or iodinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound would involve scaling up the solid-phase peptide synthesis process, ensuring high purity and yield. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired product from impurities.
Chemical Reactions Analysis
Types of Reactions
Y-c[D-Pen-(3,5-diI)Tyr-GSFC]KR-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur atoms in the penicillamine residues.
Reduction: Reduction reactions can target the disulfide bonds within the cyclic structure.
Substitution: Electrophilic substitution reactions can occur at the iodinated tyrosine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Iodine or iodinating agents for electrophilic substitution.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as substituted derivatives with modified iodinated tyrosine residues .
Scientific Research Applications
Y-c[D-Pen-(3,5-diI)Tyr-GSFC]KR-NH2 has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific proteins involved in disease pathways.
Industry: Utilized in the development of diagnostic tools and assays for biochemical research.
Mechanism of Action
The mechanism of action of Y-c[D-Pen-(3,5-diI)Tyr-GSFC]KR-NH2 involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby modulating signaling pathways involved in cell growth, differentiation, and apoptosis . The iodinated tyrosine residues play a crucial role in enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The peptide’s unique attributes are best contextualized against structurally related compounds:
Key Findings:
Halogenation Effects : The 3,5-diiodo substitution on Tyr introduces steric hindrance and polarizability distinct from trifluoromethyl groups in c[D-Pen-Tyr(CF₃)-D-Trp]NH2. While iodine enhances van der Waals interactions, CF₃ groups improve lipophilicity and metabolic resistance .
Material Science Parallels: Fluorinated polyimides (e.g., with 3,5-ditrifluoromethylphenyl groups) exhibit low dielectric constants (~2.8–3.2 at 10 GHz) due to reduced polarizability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
